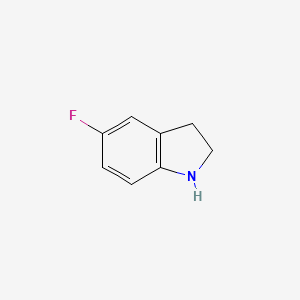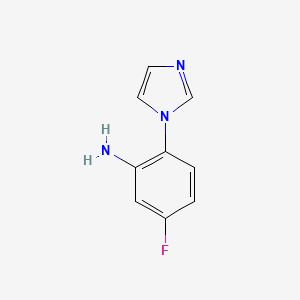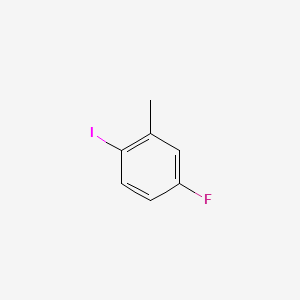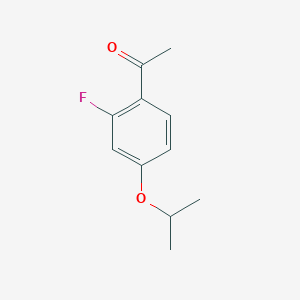![molecular formula C10H14N2O4 B1304835 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid CAS No. 852400-00-1](/img/structure/B1304835.png)
3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid is a spirocyclic compound that is part of a broader class of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insight into related spirocyclic compounds and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of spirocyclic compounds similar to 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid can be achieved through various methods. One approach is the Rh(II)-catalyzed O-H insertion into propiolic acids followed by base-promoted intramolecular Michael addition, as described in the synthesis of Δα,β-spirobutenolides . This method has been shown to be generally high yielding and can be diastereoselective, especially when using chiral 5-monosubstituted 3-diazotetramic acids .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of a spiro center, where two rings are joined at a single atom. The stereochemistry of such compounds is crucial and can be confirmed through techniques such as single-crystal X-ray analysis . Although the exact structure of 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid is not provided, the related structures in the papers suggest that the spiro center plays a key role in the compound's overall conformation and reactivity.
Chemical Reactions Analysis
Spirocyclic compounds can participate in various chemical reactions. For instance, the intermolecular generation of carbonyl ylides followed by trapping with dipolarophiles can lead to the formation of spirofurooxindoles . Additionally, a formal [4 + 1] annulation reaction between 3-bromooxindoles and in situ-derived 1,2-diaza-1,3-dienes has been developed, which allows for the synthesis of spiropyrazoline oxindoles . These reactions highlight the versatility of spirocyclic compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds like 3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid are influenced by their molecular structure. The presence of diazo groups and the spirocyclic framework can affect the compound's stability, reactivity, and potential biological activity. While the papers do not provide specific details on the physical and chemical properties of the compound , they do suggest that the synthesis methods and molecular structures of related compounds can lead to a variety of properties that could be further explored in the context of this compound.
Wissenschaftliche Forschungsanwendungen
Spiropyrans/Spirooxazines and Fluorescence Applications
Advanced Materials Based on Spiropyrans/Spirooxazines : Spiropyrans and spirooxazines are notable for their photochromic properties, undergoing reversible transformations upon exposure to various stimuli like light, temperature, and pH changes. These compounds can switch between ring-closed (spiropyran) and ring-opened (merocyanine) forms, leading to distinct changes in their optical properties. This behavior has been harnessed in developing multifunctional materials for sensing, probing, and optical applications, including fluorescence resonance energy transfer (FRET) systems. These systems utilize spiropyrans/spirooxazines' ability to act as energy acceptors in FRET, offering potential in creating advanced sensing materials and optoelectronic devices (Xia, Xie, & Zou, 2017).
Antioxidant Properties of Spirocyclic Compounds
Spirocyclic Derivatives as Antioxidants : Spirocyclic compounds, characterized by their cyclic structures incorporating one or more spiro-connected rings, exhibit significant antioxidant activities. These activities are pivotal in combatting oxidative stress, implicated in numerous diseases like cancer, neurodegenerative disorders, and cardiovascular diseases. Research highlights the diverse antioxidant activities of naturally occurring and synthetic spiro compounds, showing promise in drug development and therapeutic interventions (Acosta-Quiroga et al., 2021).
Analytical Methods in Antioxidant Research
Evaluating Antioxidant Activity : Understanding antioxidants' role in health and disease mitigation involves various analytical methods to assess their activity. These methods, including assays like ORAC, HORAC, TRAP, and DPPH, are critical for identifying and quantifying antioxidants' capacity to neutralize free radicals. Such evaluations are essential in food science, pharmacology, and clinical research, providing insights into antioxidants' therapeutic potential and guiding dietary recommendations and supplement formulations (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-7(14)3-6-12-8(15)10(11-9(12)16)4-1-2-5-10/h1-6H2,(H,11,16)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFINOZHKRKAUEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)
![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)


![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)






